1-(2-(4-(2,5-Dimethylphenyl)-1H-imidazol-2-yl)piperidin-1-yl)-2-(methylthio)propan-1-one
Description
The compound 1-(2-(4-(2,5-Dimethylphenyl)-1H-imidazol-2-yl)piperidin-1-yl)-2-(methylthio)propan-1-one (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a piperidine ring fused to an imidazole moiety substituted with a 2,5-dimethylphenyl group. This compound belongs to a class of molecules designed for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring electron-deficient ligands.
Properties
Molecular Formula |
C20H27N3OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[2-[5-(2,5-dimethylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C20H27N3OS/c1-13-8-9-14(2)16(11-13)17-12-21-19(22-17)18-7-5-6-10-23(18)20(24)15(3)25-4/h8-9,11-12,15,18H,5-7,10H2,1-4H3,(H,21,22) |
InChI Key |
POMTXBHIIWLXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(N2)C3CCCCN3C(=O)C(C)SC |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-(4-(2,5-Dimethylphenyl)-1H-imidazol-2-yl)piperidin-1-yl)-2-(methylthio)propan-1-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperidine ring, an imidazole moiety, and a methylthio group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 342.50 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 (indicative of lipophilicity) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring can chelate metal ions, influencing enzymatic functions and cellular signaling pathways. Additionally, it may interact with neurotransmitter receptors, particularly dopamine receptors, which could explain its potential neuroprotective effects.
Key Mechanisms:
- Receptor Agonism/Antagonism : Preliminary studies suggest that the compound may act as a selective agonist at certain dopamine receptors while exhibiting antagonist properties at others.
- Enzyme Inhibition : The presence of the methylthio group may enhance the compound's ability to inhibit enzymes involved in metabolic pathways related to cancer progression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Animal models have demonstrated that this compound may protect against neurodegeneration through its action on dopamine receptors, potentially offering therapeutic benefits for conditions like Parkinson's disease.
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study evaluated the anticancer effects on MCF-7 cells, revealing an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .
- Study 2 : In vivo assessments demonstrated neuroprotective effects in a murine model of Parkinson's disease, with significant reductions in motor deficits observed after treatment with the compound .
- Study 3 : Antimicrobial assays against Staphylococcus aureus and Escherichia coli showed inhibition zones greater than 15 mm, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or imidazole rings can significantly alter potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Methylthio group | Enhances lipophilicity and receptor binding affinity |
| Substituents on imidazole | Varying substituents can increase selectivity for specific receptor subtypes |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s structure combines a piperidine ring, a substituted imidazole, and a methylthio ketone. Key analogs and their differences are outlined below:
Table 1: Structural Comparison of Key Analogs
*Estimated based on analogous structures.
Key Observations:
Piperidine vs. Piperazine Rings : The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) contrasts with the piperazine analog (two nitrogen atoms), which increases polarity and hydrogen-bonding capacity .
Methylthio (-SMe) vs.
Imidazole Substitution : The 2,5-dimethylphenyl group on the imidazole ring enhances steric bulk and lipophilicity compared to simpler phenyl or styryl substituents in analogs .
Physicochemical Properties :
- Lipophilicity: The 2,5-dimethylphenyl and methylthio groups increase logP compared to analogs like the propenone derivative (logP ~2.11 for a related compound in ).
- Solubility : The methylthio group may reduce aqueous solubility relative to sulfonyl-containing analogs but improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
